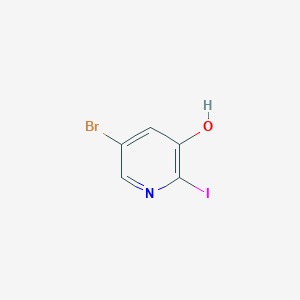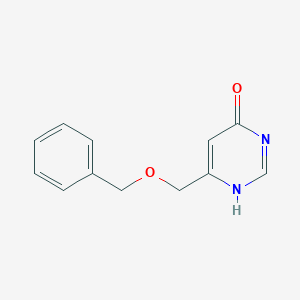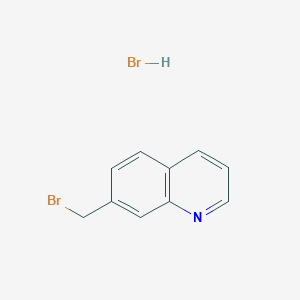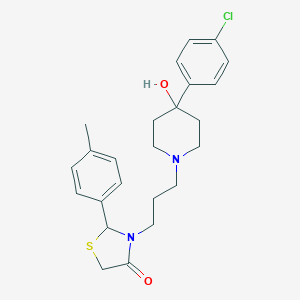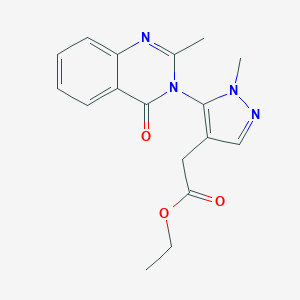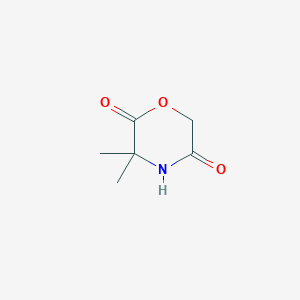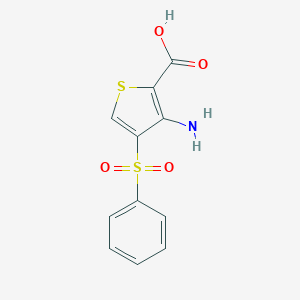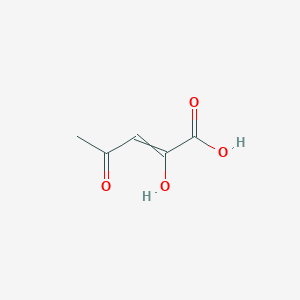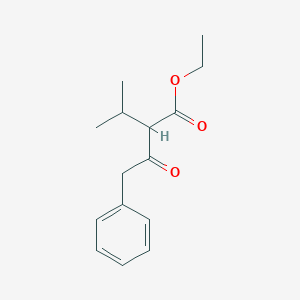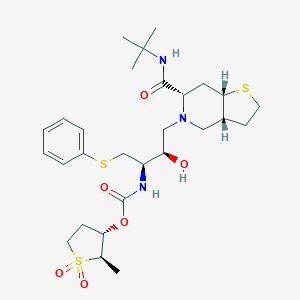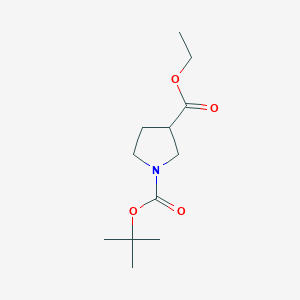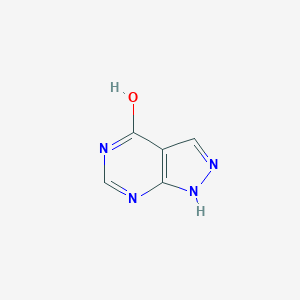![molecular formula C20H15N3O B063471 Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- CAS No. 161466-04-2](/img/structure/B63471.png)
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a potential candidate for the development of novel drugs. The synthesis of this compound has been achieved using various methods, and its biological activities have been extensively studied.
Mechanism Of Action
The mechanism of action of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For instance, pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce the levels of pro-inflammatory cytokines. Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has also been shown to exhibit neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is its relatively simple synthesis method. The compound is also stable and can be easily purified. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-. One of the areas of interest is the development of novel derivatives with improved biological activities. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are also needed to evaluate the potential of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- as a lead compound for the development of drugs for the treatment of various diseases.
In conclusion, pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a promising compound that has attracted significant attention in the field of medicinal chemistry. The compound possesses potent biological activities and has been evaluated for its potential as a lead compound for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases.
Synthesis Methods
The synthesis of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with diphenylacetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to produce the final product.
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been extensively studied for its biological activities. It has been reported to possess potent antitumor, anti-inflammatory, and antioxidant activities. The compound has also been shown to exhibit antibacterial and antifungal activities. Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been evaluated for its potential as a lead compound for the development of novel drugs.
properties
CAS RN |
161466-04-2 |
|---|---|
Product Name |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24) |
InChI Key |
YETDHUHVMRTNLK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



